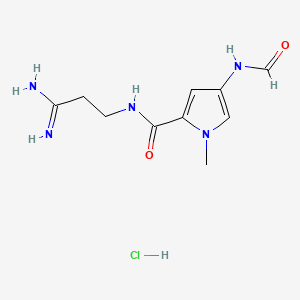

2-hydroxypropane-1,2,3-tricarboxylic acid;tetradecan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

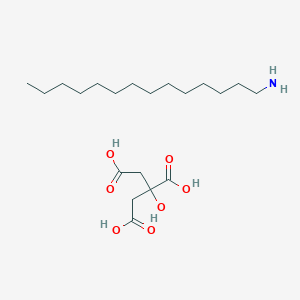

2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid that is naturally found in citrus fruits. Tetradecan-1-amine, also known as myristylamine, is a long-chain primary amine. The combination of these two compounds can result in various derivatives with unique properties and applications.

準備方法

Synthetic Routes and Reaction Conditions

-

2-hydroxypropane-1,2,3-tricarboxylic acid

Natural Extraction: Citric acid is commonly extracted from citrus fruits such as lemons and limes.

Fermentation: Industrially, citric acid is produced by fermenting sugars using the mold Aspergillus niger. The fermentation process involves the conversion of sugars like glucose and sucrose into citric acid under controlled conditions of pH, temperature, and aeration.

-

Tetradecan-1-amine

Reduction of Myristic Acid: Tetradecan-1-amine can be synthesized by the reduction of myristic acid (tetradecanoic acid) using reducing agents like lithium aluminum hydride (LiAlH4).

化学反応の分析

Types of Reactions

-

2-hydroxypropane-1,2,3-tricarboxylic acid

Oxidation: Citric acid can undergo oxidation to form oxaloacetic acid and acetone.

Esterification: It can react with alcohols to form esters, such as trimethyl citrate.

Complexation: Citric acid can form complexes with metal ions, which is useful in various industrial applications.

-

Tetradecan-1-amine

Acylation: Tetradecan-1-amine can react with acyl chlorides to form amides.

Alkylation: It can undergo alkylation to form secondary and tertiary amines.

Oxidation: It can be oxidized to form nitriles or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4).

Acylation: Acyl chlorides and base catalysts like pyridine.

Major Products

Oxidation of Citric Acid: Oxaloacetic acid, acetone.

Esterification of Citric Acid: Trimethyl citrate.

Acylation of Tetradecan-1-amine: Amides.

科学的研究の応用

Chemistry: Citric acid is used as a chelating agent and a pH adjuster in various chemical processes. Tetradecan-1-amine is used in the synthesis of surfactants and as a building block for organic synthesis.

Biology: Citric acid plays a crucial role in the citric acid cycle (Krebs cycle), which is essential for cellular respiration. Tetradecan-1-amine is studied for its antimicrobial properties.

Medicine: Citric acid is used as an anticoagulant in blood transfusions and as an ingredient in pharmaceutical formulations. Tetradecan-1-amine is explored for its potential use in drug delivery systems.

Industry: Citric acid is widely used in the food and beverage industry as a flavoring agent and preservative. Tetradecan-1-amine is used in the production of lubricants and corrosion inhibitors.

作用機序

Citric Acid: In the citric acid cycle, citric acid acts as an intermediate that facilitates the transfer of energy through the oxidation of acetyl-CoA. It binds to enzymes like aconitase and isocitrate dehydrogenase, which catalyze its conversion to other intermediates.

Tetradecan-1-amine: As an antimicrobial agent, tetradecan-1-amine disrupts the cell membrane of microorganisms, leading to cell lysis and death. It interacts with the lipid bilayer, increasing membrane permeability.

類似化合物との比較

-

Citric Acid

Similar Compounds: Malic acid, tartaric acid, and oxalic acid.

Uniqueness: Citric acid has three carboxyl groups and one hydroxyl group, making it a versatile chelating agent and a key intermediate in metabolic pathways.

-

Tetradecan-1-amine

Similar Compounds: Dodecan-1-amine, hexadecan-1-amine, and octadecan-1-amine.

Uniqueness: Tetradecan-1-amine has a 14-carbon chain, providing it with unique hydrophobic properties that are useful in surfactant and lubricant applications.

特性

CAS番号 |

6937-06-0 |

|---|---|

分子式 |

C20H39NO7 |

分子量 |

405.5 g/mol |

IUPAC名 |

2-hydroxypropane-1,2,3-tricarboxylic acid;tetradecan-1-amine |

InChI |

InChI=1S/C14H31N.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-15H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChIキー |

MUUHSBKTFXXGTK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)